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Introduction
Transdermal drug delivery systems (TDDS) present a compelling alternative to oral and

parenteral routes, offering benefits such as avoidance of first-pass metabolism, sustained drug

release, and improved patient compliance. However, the formidable barrier of the stratum

corneum, the outermost layer of the skin, significantly hinders the penetration of most

therapeutic agents. Chemical penetration enhancers are therefore crucial components in the

formulation of effective TDDS.[1]

(±)-Menthol, a cyclic terpene alcohol, is a widely recognized and utilized penetration enhancer

in transdermal formulations. Its established efficacy, safety profile, and dual role as a cooling

agent and analgesic make it a versatile excipient in the development of topical and transdermal

products.[1][2] These application notes provide a comprehensive overview of the mechanisms

of action of (±)-menthol, quantitative data on its enhancement effects, and detailed protocols for

its evaluation in transdermal drug delivery research.
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(±)-Menthol enhances the permeation of drugs across the skin through a combination of

physical and physiological mechanisms:

Disruption of Stratum Corneum Lipids: As a lipophilic molecule, menthol intercalates into the

highly organized lipid bilayers of the stratum corneum. This disrupts the tight packing of

ceramides, cholesterol, and free fatty acids, leading to an increase in the fluidity of the lipid

matrix. This increased fluidity facilitates the diffusion of drug molecules through the

intercellular route.[2][3]

Interaction with Intracellular Keratin: Menthol can interact with the keratin filaments within the

corneocytes, causing a reversible denaturation of the protein structure. This alteration in

keratin conformation further contributes to the reduction of the skin's barrier function.

Formation of Eutectic Mixtures: (±)-Menthol can form eutectic mixtures with certain active

pharmaceutical ingredients (APIs). A eutectic mixture is a combination of substances that

melts at a temperature lower than the melting points of its individual components.[3] This

phenomenon can significantly increase the solubility and partitioning of a drug into the skin,

thereby enhancing its flux. For instance, menthol forms a eutectic mixture with ibuprofen and

phenylacetic acid, which can improve their bioavailability.[3]

Physiological Effects via TRPM8 Activation: (±)-Menthol is a well-known agonist of the

Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel

predominantly expressed in sensory neurons of the skin.[2][4] Activation of TRPM8 by

menthol leads to an influx of calcium ions (Ca²⁺), which produces the characteristic cooling

sensation.[4] This interaction is also believed to contribute to penetration enhancement by

modulating cell-cell junctions and inducing local vasodilation, which can potentially increase

the rate of systemic drug absorption.[2][5]

Quantitative Data on Permeation Enhancement
The efficacy of (±)-menthol as a penetration enhancer is dependent on its concentration, the

physicochemical properties of the drug, and the formulation. The following tables summarize

quantitative data from various studies.

Table 1: Enhancement Effect of Menthol on Drug Permeation (In Vitro Studies)
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Drug Model
Formulation
Details

Menthol Conc.
Key Finding
(Enhancement
Factor)

Quercetin
In vitro (Franz

cells)
Carbopol gel 1.95%

17-fold increase

in permeation

compared to

control.[1]

Testosterone In vitro
Aqueous ethanol

vehicle
Not specified

8-fold increase in

skin flux (2.8-fold

from eutectic

formation).[1]

Indomethacin
In vitro (Franz

cells)

Solid

nanoparticle gel
2%

2.8-fold higher

skin penetration

(AUCSkin)

compared to

nanoparticles

alone.[6]

Ondansetron HCl
In vitro (rat

epidermis)

2% w/w HPC gel

in 60% v/v

ethanol-water

8% w/w

Significant

increase in drug

flux, reaching

13.06 µg/cm²/h.

Propranolol HCl
In vitro (hairless

mouse skin)
Hydrogel patch Not specified

Significantly

higher

permeability

compared to the

control patch

without menthol.

[7]

5-Aminolevulinic

Acid (ALA)

In vitro (Yucatan

micropig skin)

Ethanol-water

mixed solvents
>3.0 wt%

Significantly

larger skin

permeation

coefficients

compared to

control.
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Experimental Protocols
Protocol 1: Preparation of a Matrix-Type Transdermal
Patch containing (+/-)-Menthol
This protocol describes a general method for preparing a matrix-type transdermal patch using

the solvent evaporation technique.

Materials and Equipment:

Active Pharmaceutical Ingredient (API)

(±)-Menthol

Polymer (e.g., Ethyl cellulose, Polyvinyl alcohol)

Plasticizer (e.g., Propylene glycol, Polyethylene Glycol)

Solvent (e.g., Ethanol, Methanol)

Backing membrane

Release liner

Magnetic stirrer

Glass mold or Petri dish

Drying oven

Procedure:

Polymer Solution Preparation: Accurately weigh the required amount of polymer and dissolve

it in a suitable solvent with the aid of a magnetic stirrer. Gentle heating may be applied if

necessary to facilitate dissolution.

Drug and Enhancer Incorporation: In a separate container, dissolve the accurately weighed

API and (±)-menthol in a portion of the solvent.
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Homogenization: Add the drug-menthol solution to the polymer solution. Then, add the

plasticizer and stir the mixture for several hours until a clear, homogenous, and viscous

solution is obtained.

Casting: Carefully pour the bubble-free solution into a glass mold or Petri dish lined with the

backing membrane. Ensure a uniform spread to achieve consistent patch thickness.[8]

Solvent Evaporation: Place the cast patch in a level drying oven at a controlled temperature

(e.g., 40°C) for 24 hours or until the solvent has completely evaporated.[9] Alternatively, the

patch can be air-dried at room temperature.

Cutting and Storage: Once dried, carefully remove the patch from the mold. Cut the patch

into the desired size and shape. Store the patches in a desiccator to protect them from

humidity until evaluation.[9]

Protocol 2: In Vitro Skin Permeation Study using a Franz
Diffusion Cell
This protocol outlines a standardized procedure for evaluating the effect of (±)-menthol on the

transdermal permeation of an API from a given formulation, adhering to principles outlined in

OECD Guideline 428.[10][11][12]

Materials and Equipment:

Franz diffusion cell apparatus (static or flow-through)

Excised skin (human cadaver or animal models like porcine or rat skin)

Test formulation (with and without menthol)

Receptor medium (e.g., Phosphate Buffered Saline pH 7.4; for lipophilic drugs, a solution

containing a solubilizing agent like 5% w/v bovine serum albumin or a co-solvent like ethanol

may be necessary to maintain sink conditions)[1]

Magnetic stirrer and stir bars

Water bath with temperature control
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Syringes and needles for sampling

Analytical instrument for drug quantification (e.g., HPLC, UV-Vis Spectrophotometer)

Procedure:

Skin Preparation:

Thaw frozen skin at room temperature.

Carefully remove any subcutaneous fat and connective tissue.

Cut the prepared skin into sections of an appropriate size to fit the Franz diffusion cells.

Equilibrate the skin in the receptor medium for at least 30 minutes before mounting.[4]

Skin Integrity Testing:

Before applying the formulation, assess the integrity of each skin sample. Common

methods include measuring Transepidermal Electrical Resistance (TEER) or

Transepidermal Water Loss (TEWL).[2] Only skin samples that meet the pre-defined

acceptance criteria should be used.

Cell Assembly:

Mount the skin membrane between the donor and receptor chambers of the Franz cell,

with the stratum corneum facing the donor chamber.[4]

Fill the receptor compartment with degassed receptor medium, ensuring no air bubbles

are trapped beneath the skin.[1]

Place a small magnetic stir bar in the receptor chamber.

Temperature Control:

Place the assembled cells in a water bath maintained at 32 ± 1°C to simulate physiological

skin surface temperature.[4] Allow the system to equilibrate for at least 30 minutes.
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Formulation Application:

Apply a known quantity of the test formulation (e.g., 5-10 mg/cm²) uniformly onto the

surface of the skin in the donor chamber.[3]

The donor chamber can be left open (non-occluded) or covered with parafilm (occluded),

depending on the intended application conditions.

Sampling:

At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an

aliquot (e.g., 0.5 mL) of the receptor medium from the sampling port.[4]

Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed

receptor medium to maintain a constant volume and sink conditions.[4]

Sample Analysis:

Analyze the collected samples for drug concentration using a validated analytical method.

Data Analysis:

Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it

against time.

Determine the steady-state flux (Jss) from the linear portion of the curve.

Calculate the permeability coefficient (Kp) and the enhancement ratio (ER) by comparing

the flux of the formulation with menthol to the control formulation without menthol.

Visualizations
Signaling Pathway of Menthol-Induced Vasodilation

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28189620/
https://pubs.acs.org/doi/abs/10.1021/acs.cgd.5c01081
https://pubs.acs.org/doi/abs/10.1021/acs.cgd.5c01081
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(+/-)-Menthol
Application on Skin

TRPM8 Receptor
Activation

Ca²⁺ Influx into
Sensory Neurons

Sensory Nerve
Stimulation

Endothelial Nitric Oxide
Synthase (eNOS) Activation

Signal to
Endothelium

Endothelium-Derived
Hyperpolarizing Factors

(EDHFs) Release

Signal to
Endothelium

Nitric Oxide (NO)
Production

Vasodilation of
Cutaneous Blood Vessels

Click to download full resolution via product page

Caption: Menthol-induced vasodilation pathway.
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Caption: In vitro skin permeation study workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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